molecular formula C23H26N2O4 B2707691 3-(4-methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one CAS No. 903184-31-6

3-(4-methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one

Cat. No.: B2707691
CAS No.: 903184-31-6
M. Wt: 394.471
InChI Key: VKPMCGOZZOIYLI-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with 4-methylpiperazine, followed by cyclization and subsequent etherification to introduce the chromen-2-one moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(4-methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one has been studied for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (4-ethoxy-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone
  • 2-(4-Methylpiperazin-1-yl)ethan-1-amine

Uniqueness

3-(4-methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one is unique due to its specific structural features, such as the chromen-2-one moiety and the combination of methoxyphenyl and methylpiperazine groups. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds .

Properties

IUPAC Name

3-(4-methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-24-9-11-25(12-10-24)13-14-28-20-8-5-18-15-21(23(26)29-22(18)16-20)17-3-6-19(27-2)7-4-17/h3-8,15-16H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPMCGOZZOIYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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